2-(Fluoromethyl)pyrimidine-4,6-diol
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Overview
Description
2-(Fluoromethyl)pyrimidine-4,6-diol is a heterocyclic compound with the molecular formula C5H5FN2O2. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3. The presence of a fluoromethyl group at the 2-position and hydroxyl groups at the 4 and 6 positions makes this compound unique. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Fluoromethyl)pyrimidine-4,6-diol can be achieved through various synthetic routes. One common method involves the reaction of 2-fluoroethanimidamide hydrochloride with diethyl malonate. The reaction proceeds under basic conditions, typically using sodium ethoxide as a base, followed by cyclization to form the pyrimidine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of safer and more environmentally friendly reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
2-(Fluoromethyl)pyrimidine-4,6-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups at positions 4 and 6 can be oxidized to form corresponding ketones.
Reduction: The compound can be reduced to form dihydropyrimidine derivatives.
Substitution: The fluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(Fluoromethyl)pyrimidine-4,6-dione.
Reduction: Formation of 2-(Fluoromethyl)dihydropyrimidine-4,6-diol.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Fluoromethyl)pyrimidine-4,6-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Industry: Used in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-(Fluoromethyl)pyrimidine-4,6-diol involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor modulator, depending on its structure and functional groups. For example, it may inhibit enzymes involved in lipid metabolism, leading to its antihyperlipidemic effects . The exact molecular pathways and targets can vary based on the specific application and derivative of the compound.
Comparison with Similar Compounds
Similar Compounds
2-Fluoromethylpyrimidine: Lacks the hydroxyl groups at positions 4 and 6.
4,6-Dihydroxypyrimidine: Lacks the fluoromethyl group at position 2.
2-Methylpyrimidine-4,6-diol: Contains a methyl group instead of a fluoromethyl group at position 2.
Uniqueness
2-(Fluoromethyl)pyrimidine-4,6-diol is unique due to the presence of both the fluoromethyl group and hydroxyl groups, which confer distinct chemical and biological properties. The fluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the hydroxyl groups increase its potential for hydrogen bonding and interaction with biological targets.
Properties
IUPAC Name |
2-(fluoromethyl)-4-hydroxy-1H-pyrimidin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FN2O2/c6-2-3-7-4(9)1-5(10)8-3/h1H,2H2,(H2,7,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSKKRTWBCQYQNB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(NC1=O)CF)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801250323 |
Source
|
Record name | 2-(Fluoromethyl)-6-hydroxy-4(3H)-pyrimidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801250323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1480-98-4 |
Source
|
Record name | 2-(Fluoromethyl)-6-hydroxy-4(3H)-pyrimidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1480-98-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Fluoromethyl)-6-hydroxy-4(3H)-pyrimidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801250323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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